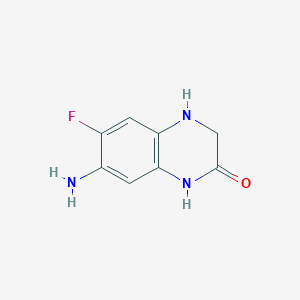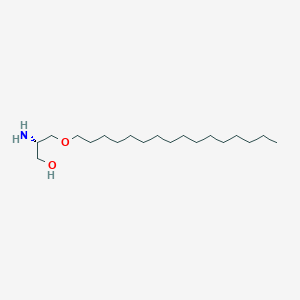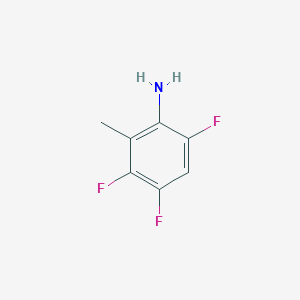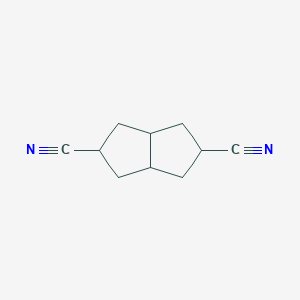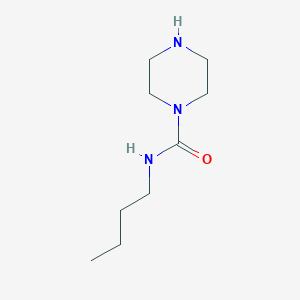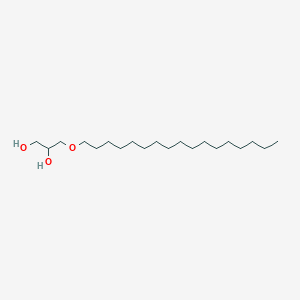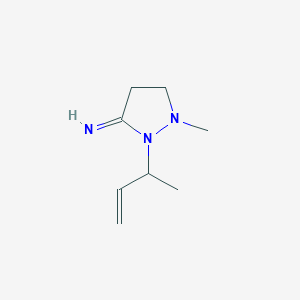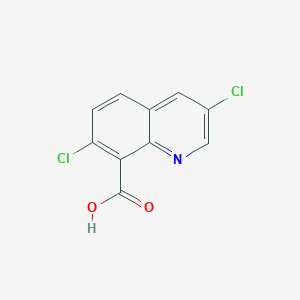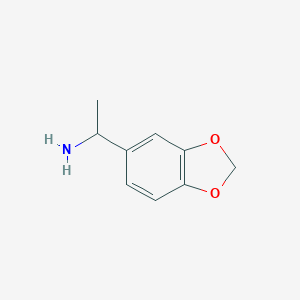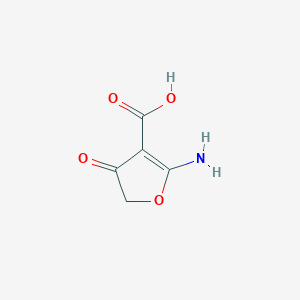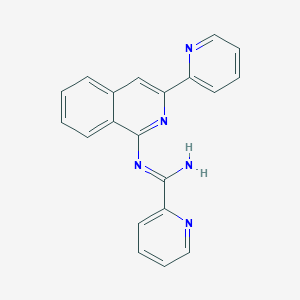
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide (abbreviated as NIPIPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIPIPC is a heterocyclic compound that contains three nitrogen atoms and one carbon atom in its structure. In
作用機序
The mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is not fully understood. However, it has been suggested that N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide may exert its biological effects by interacting with cellular proteins and enzymes. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been reported to inhibit the activity of certain enzymes, including topoisomerase IIα, which is involved in DNA replication and repair.
生化学的および生理学的効果
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
実験室実験の利点と制限
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is also soluble in a range of solvents, which makes it suitable for use in various assays. However, N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has some limitations for lab experiments. It is a relatively new compound, and its properties and biological effects are not fully understood. Further studies are needed to elucidate the mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide and its potential applications.
将来の方向性
There are several future directions for research on N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide. One potential area of research is the development of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of the potential use of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide as an anticancer agent. Further studies are also needed to elucidate the mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide and its potential applications in other fields, such as biochemistry and pharmacology.
Conclusion
In conclusion, N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide can be synthesized through a complex multi-step process, and it has been extensively studied for its potential biological effects. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Further studies are needed to elucidate the mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide and its potential applications in various fields.
合成法
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide can be synthesized through a multi-step process that involves the reaction of 2-aminonicotinic acid with 2-bromo-3-pyridyl isoquinoline. The resulting intermediate is then subjected to further reactions to yield N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide. The synthesis of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
118112-10-0 |
|---|---|
製品名 |
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide |
分子式 |
C20H15N5 |
分子量 |
325.4 g/mol |
IUPAC名 |
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C20H15N5/c21-19(17-10-4-6-12-23-17)25-20-15-8-2-1-7-14(15)13-18(24-20)16-9-3-5-11-22-16/h1-13H,(H2,21,24,25) |
InChIキー |
VZJMIYLTPATHJF-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(N=C2/N=C(\C3=CC=CC=N3)/N)C4=CC=CC=N4 |
SMILES |
C1=CC=C2C(=C1)C=C(N=C2N=C(C3=CC=CC=N3)N)C4=CC=CC=N4 |
正規SMILES |
C1=CC=C2C(=C1)C=C(N=C2N=C(C3=CC=CC=N3)N)C4=CC=CC=N4 |
その他のCAS番号 |
118112-10-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



